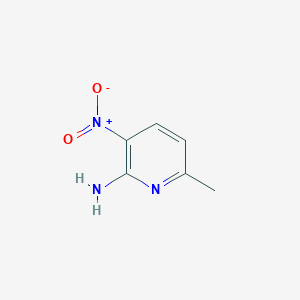![molecular formula C16H25NO B186441 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine CAS No. 5321-15-3](/img/structure/B186441.png)
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine, also known as MPHP, is a designer drug that belongs to the class of pyrrolidine derivatives. It is a psychoactive substance that has been gaining popularity in the recreational drug market. MPHP has been found to have a stimulant effect on the central nervous system, similar to other drugs such as amphetamines and cocaine. In recent years, there has been an increase in scientific research on MPHP, with a focus on its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to feelings of euphoria and increased energy.
Efectos Bioquímicos Y Fisiológicos
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, prolonged use of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine can lead to a number of negative effects, including anxiety, paranoia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has a number of advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of stimulants on the brain. However, there are also a number of limitations to its use. The drug has a high potential for abuse and can be dangerous if not used properly. It is also difficult to control the dosage of the drug, which can make it difficult to study its effects accurately.
Direcciones Futuras
There are a number of future directions for research on 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. One area of interest is the development of new drugs that are based on the structure of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. These drugs could be used to treat a range of conditions, including ADHD and narcolepsy. Another area of research is the study of the long-term effects of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine use on the brain and body. This could help to inform public health policies and interventions aimed at reducing the harms associated with drug use.
Métodos De Síntesis
The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine involves the reaction of 4-methylphenol with 1-bromopentane to form 4-methylphenylpentan-1-ol. This compound is then reacted with pyrrolidine and hydrochloric acid to form 1-[5-(4-methylphenoxy)pentyl]pyrrolidine. The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been the subject of numerous scientific studies, with a focus on its potential use as a research tool. One area of research has been the study of the drug's effects on the central nervous system. 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine has been found to have a stimulant effect on the brain, leading to increased alertness and energy levels. This makes it a potentially useful tool for studying the effects of stimulants on the brain.
Propiedades
Número CAS |
5321-15-3 |
|---|---|
Nombre del producto |
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine |
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
1-[5-(4-methylphenoxy)pentyl]pyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-15-7-9-16(10-8-15)18-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
Clave InChI |
BZZGABFEBXYWST-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



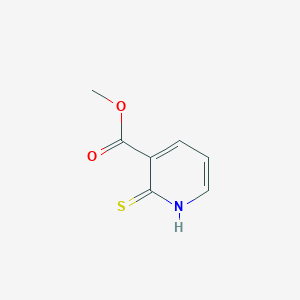
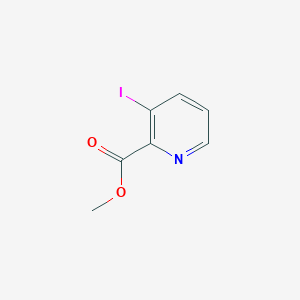
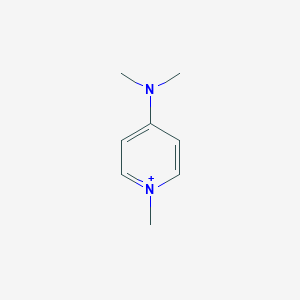

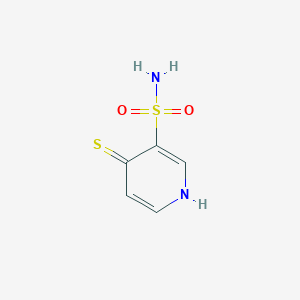
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)


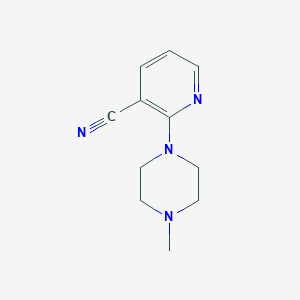
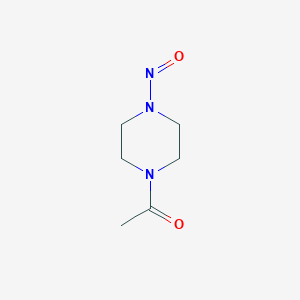
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)

